molecular formula C21H19N3O3S B11486643 1-[2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-[2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11486643
M. Wt: 393.5 g/mol
InChI Key: HRNJPHYHHIEYBA-UHFFFAOYSA-N
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Description

1-[2,5-DIOXO-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound featuring a quinoline core, a thiophene ring, and a pyridine moiety

Preparation Methods

The synthesis of 1-[2,5-DIOXO-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions. Common reagents include sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[2,5-DIOXO-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene and quinoline moieties play a crucial role in binding to these targets, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Compared to other thiophene and quinoline derivatives, 1-[2,5-DIOXO-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

1-(2,5-dioxo-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinolin-1-yl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C21H19N3O3S/c1-12-8-13(2)23(21(27)16(12)10-22)24-17-4-3-5-18(25)20(17)15(9-19(24)26)14-6-7-28-11-14/h6-8,11,15H,3-5,9H2,1-2H3

InChI Key

HRNJPHYHHIEYBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1N2C3=C(C(CC2=O)C4=CSC=C4)C(=O)CCC3)C#N)C

Origin of Product

United States

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